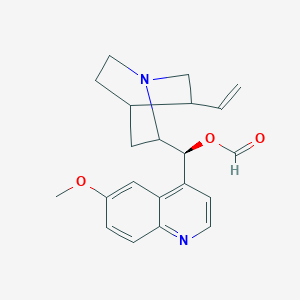

6'-Methoxycinchonan-9-yl formate

Description

6′-Methoxycinchonan-9-yl formate is a cinchona alkaloid derivative characterized by a formate ester group at the 9-position of the cinchonan skeleton. The compound’s molecular formula is inferred as C₂₁H₂₄N₂O₃ (assuming substitution of the hydroxyl group with a formate ester). Its stereochemistry is likely (8α,9R), consistent with related cinchona alkaloids .

Cinchona derivatives are widely utilized in asymmetric catalysis due to their chiral quinuclidine and quinoline moieties.

Properties

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4g/mol |

IUPAC Name |

[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] formate |

InChI |

InChI=1S/C21H24N2O3/c1-3-14-12-23-9-7-15(14)10-20(23)21(26-13-24)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,13-15,20-21H,1,7,9-10,12H2,2H3/t14?,15?,20?,21-/m0/s1 |

InChI Key |

OITUCHBJLHBKMP-HMRZPLOASA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC=O |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)OC=O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among 6′-methoxycinchonan-9-yl formate and its analogs:

*Calculated based on parent alcohol (C₂₀H₂₄N₂O₂, MW 324.42) + formate group (HCOO-, MW 45.02).

Key Observations :

- Formamide vs. Formate ester : The formamide derivative (C₂₁H₂₅N₃O₂) introduces an additional nitrogen atom, altering hydrogen-bonding capacity, which is critical in catalysis .

- Thiourea derivatives : The thiourea group in enhances substrate binding via dual hydrogen-bonding interactions, enabling high enantioselectivity in Michael addition reactions (e.g., 80–95% ee).

- Amine salts : Hydrochloride salts (e.g., ) improve water solubility, expanding utility in aqueous-phase reactions.

Catalytic Performance

Catalytic efficacy varies significantly with functional groups:

Insights :

Physical and Stereochemical Properties

Optical rotation :

Solubility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.